molecular formula C8H16Cl4N2O2S B12746670 N,N,N',N'-Tetrabis(2-chloroethyl)sulfamide CAS No. 90326-32-2

N,N,N',N'-Tetrabis(2-chloroethyl)sulfamide

Cat. No.: B12746670
CAS No.: 90326-32-2
M. Wt: 346.1 g/mol
InChI Key: RFKJDNYRWYHJBE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like iron(III) bromide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. As a catalyst, it facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    Benzo[b]thiophene: The parent compound without the chlorine and carboxylic acid groups.

    3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    2-Chlorobenzo[b]thiophene-3-carboxylic acid: Isomer with different positions of the chlorine and carboxylic acid groups.

The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

CAS No.

90326-32-2

Molecular Formula

C8H16Cl4N2O2S

Molecular Weight

346.1 g/mol

IUPAC Name

N-[bis(2-chloroethyl)sulfamoyl]-2-chloro-N-(2-chloroethyl)ethanamine

InChI

InChI=1S/C8H16Cl4N2O2S/c9-1-5-13(6-2-10)17(15,16)14(7-3-11)8-4-12/h1-8H2

InChI Key

RFKJDNYRWYHJBE-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)S(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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